Benzotriazole-5-carboxylic acid
Description
Significance as a Heterocyclic Compound in Chemical and Biological Research
Benzotriazole-5-carboxylic acid (C₇H₅N₃O₂) is a member of the benzotriazole (B28993) family, a class of heterocyclic compounds known for their wide-ranging biological and chemical properties. ontosight.ainih.gov The presence of three nitrogen atoms in the triazole ring, coupled with the aromatic benzene (B151609) ring, imparts a unique electronic configuration and reactivity to the molecule. ijariie.com This structure allows for various types of chemical interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity and its role in materials science.
In chemical research, this compound is recognized for its ability to act as a bifunctional ligand. chemicalbook.com The carboxylic acid group and the nitrogen atoms of the triazole ring can coordinate with metal ions, leading to the formation of diverse and structurally complex coordination polymers and metal-organic frameworks (MOFs). ontosight.aiacs.org These materials are at the forefront of research in areas such as gas storage, catalysis, and selective adsorption. acs.org
From a biological perspective, the benzotriazole scaffold is a privileged structure in medicinal chemistry, appearing in several approved pharmaceutical agents. gsconlinepress.com Derivatives of benzotriazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govijariie.comgsconlinepress.com The carboxylic acid moiety in this compound provides a handle for further chemical modification, allowing for the synthesis of a vast library of derivatives with potentially enhanced biological activities. nih.gov
Role as a Versatile Scaffold for Advanced Materials and Medicinal Chemistry
The versatility of this compound as a molecular scaffold is a key driver of its extensive use in research. In the field of advanced materials, it serves as a fundamental building block for the creation of functional materials with tailored properties. ontosight.aimyskinrecipes.com Its ability to form stable complexes with a variety of metal ions has been exploited in the synthesis of MOFs with specific pore sizes and functionalities, making them suitable for applications like gas separation and catalysis. For instance, copper-based MOFs derived from this acid have shown promise in the selective adsorption of dyes from wastewater. acs.org
In medicinal chemistry, the this compound core is a valuable starting point for the design and synthesis of new therapeutic agents. gsconlinepress.com By modifying the carboxylic acid group or substituting other positions on the benzotriazole ring, researchers can fine-tune the molecule's properties to target specific biological pathways. nih.gov For example, derivatives of this compound have been investigated as agonists for G-protein coupled receptors, which are important targets for a wide range of diseases. nih.gov The structural rigidity of the benzotriazole core, combined with the functional handle of the carboxylic acid, provides a robust platform for developing potent and selective drug candidates. nih.govgsconlinepress.com
Compound Information
| Compound Name | Molecular Formula | Key Application Areas |
| This compound | C₇H₅N₃O₂ | Ligand for MOFs, Intermediate in pharmaceutical synthesis |
| Copper(II)-metallogel | - | Selective dye adsorption, Anion exchange |
| 1-substituted benzotriazole-5-carboxylic acids | Varies | Agonists for GPR109b |
| Benzotriazole | C₆H₅N₃ | Corrosion inhibitor, Synthetic reagent |
Research Findings on this compound Derivatives
| Derivative Class | Research Focus | Notable Findings |
| Metal-Organic Frameworks (MOFs) | Gas adsorption and separation | Formation of diverse coordination assemblies with metal ions like Cu(II) and Zn(II). chemicalbook.comsigmaaldrich.com |
| Medicinal Chemistry | Drug discovery | Derivatives exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties. nih.gov |
| Corrosion Inhibition | Materials protection | The carboxylic acid group enhances the adsorption of the molecule onto metal surfaces, providing superior corrosion protection compared to unsubstituted benzotriazole. ontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2H-benzotriazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOVBFFLXKJFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10881049 | |
| Record name | 1H-Benzotriazole-5-carboxylic acid | |
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Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23814-12-2, 60932-58-3 | |
| Record name | 1H-Benzotriazole-5-carboxylic acid | |
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| Record name | 1H-Benzotriazolecarboxylic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzotriazolecarboxylic acid | |
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| Record name | 1H-Benzotriazole-5-carboxylic acid | |
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| Record name | 1H-benzotriazolecarboxylic acid | |
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Advanced Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes from Precursors
The synthesis of benzotriazole-5-carboxylic acid is primarily achieved through two well-documented methods: the cyclization of a diamine precursor and the direct carboxylation of benzotriazole (B28993).
Cyclization of 3,4-Diaminobenzoic Acid with Sodium Nitrite (B80452)
A prevalent method for synthesizing this compound involves the diazotization and subsequent intramolecular cyclization of 3,4-diaminobenzoic acid. chemicalbook.comijpsonline.com In this one-pot synthesis, a suspension of 3,4-diaminobenzoic acid is treated with sodium nitrite in an acidic medium, typically glacial acetic acid. ijpsonline.comsemanticscholar.org The in-situ formation of nitrous acid from sodium nitrite and the acid leads to the diazotization of one of the amino groups. The resulting diazonium salt then rapidly cyclizes to form the stable triazole ring, yielding this compound. youtube.com This reaction is generally conducted at controlled, cool temperatures, often between 0-5°C, to manage the exothermic nature of the diazotization step. chemicalbook.com Conventional methods report yields around 72-88%. semanticscholar.org
Introduction of Carboxyl Group via Carbon Dioxide in Presence of Base
An alternative approach involves the direct carboxylation of benzotriazole. This method introduces a carboxyl group onto the benzotriazole ring system using carbon dioxide in the presence of a strong base. While this method is a viable route, details regarding specific bases, reaction conditions, and yields are less commonly reported in readily available literature compared to the cyclization method. Another documented synthesis route involves the oxidation of 5-methylbenzotriazole using a strong oxidizing agent like potassium permanganate (B83412) to yield this compound. google.com
Microwave-Assisted Synthesis Techniques in Research
In the quest for greener and more efficient chemical processes, microwave-assisted synthesis has emerged as a powerful tool. nih.gov This technique utilizes microwave irradiation to directly and rapidly heat the reactants, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govrasayanjournal.co.in
Comparative Analysis of Reaction Times and Yields
Studies have demonstrated the advantages of microwave-assisted synthesis for various benzotriazole derivatives. For instance, the synthesis of 5-chloromethylbenzotriazole from the corresponding precursor yielded 72% by conventional methods, while the microwave-assisted approach achieved an 85% yield. nih.gov Similarly, the synthesis of 5-substituted benzotriazole amides from benzotriazole-5-carbonyl chloride saw yields increase from 65-72% with conventional heating to 83-93% under microwave irradiation. ijpsonline.comnih.gov Reaction times are also dramatically reduced, with microwave-assisted syntheses often completing in minutes compared to hours for conventional methods. semanticscholar.orgnih.gov
| Compound | Conventional Method Yield (%) | Microwave-Assisted Yield (%) | Conventional Reaction Time | Microwave Reaction Time |
|---|---|---|---|---|
| 5-chloromethylbenzotriazole | 72 | 85 | - | - |
| 5-substituted benzotriazole amides (4a-c) | 65-72 | 83-93 | 3-6 h | 3-6.5 min |
Specific Reaction Limitations under Microwave Irradiation
Despite its advantages, microwave-assisted synthesis is not universally applicable for all reactions involving this compound and its precursors. The synthesis of this compound itself via the cyclization of 3,4-diaminobenzoic acid is considered unsuitable for microwave-assisted synthesis due to the highly exothermic nature of the reaction. semanticscholar.orgnih.gov Additionally, the conversion of this compound to its acid chloride using thionyl chloride is not amenable to microwave irradiation. semanticscholar.orgnih.gov
Derivatization Strategies for Functionalization
The carboxylic acid group of this compound serves as a versatile handle for further functionalization, allowing for the creation of a wide array of derivatives with tailored properties. nih.govnih.gov Common derivatization strategies include the formation of acid chlorides, amides, and esters.
The conversion to benzotriazole-5-carbonyl chloride is a crucial first step for many subsequent reactions. This is typically achieved by refluxing the carboxylic acid with thionyl chloride, yielding the highly reactive acid chloride. nih.gov This intermediate can then readily react with various amines to form a diverse range of N-substituted amides. nih.gov For example, reaction with butylamine (B146782) yields N-butyl-1H-benzo[d]triazole-5-carboxamide.
Esterification is another common functionalization route. The methyl ester, methyl benzotriazole-5-carboxylate, can be synthesized by reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid. Furthermore, the benzotriazole ring itself can be alkylated, typically at the N1 position, using alkyl halides in the presence of a base. ijariie.com
| Derivative Type | Reagents | Key Intermediate |
|---|---|---|
| Acid Chloride | Thionyl chloride (SOCl₂) | Benzotriazole-5-carbonyl chloride |
| Amides | Amines (e.g., butylamine) | Benzotriazole-5-carbonyl chloride |
| Esters | Alcohols (e.g., methanol) and acid catalyst (e.g., H₂SO₄) | This compound |
Esterification Reactions
The conversion of the carboxylic acid group of this compound into an ester is a fundamental transformation. A common method involves the reaction with an alcohol in the presence of an acid catalyst or a coupling agent.
One effective method for the synthesis of alkyl esters of this compound involves the use of an inorganic halide, such as thionyl chloride (SOCl₂), which facilitates the esterification with various alcohols. google.com This process is believed to proceed through the in-situ formation of a more reactive benzotriazole halide intermediate. google.com For instance, the reaction of a mixture of benzotriazole-4- and -5-carboxylic acid with 1-dodecyl alcohol in the presence of thionyl chloride at elevated temperatures yields the corresponding dodecyl ester with high purity and yield. google.com
Another approach, particularly useful for the esterification of sterically hindered alcohols, utilizes the in-situ formation of benzotriazole esters. researchgate.netresearchgate.net In this method, the carboxylic acid is activated with 1-hydroxybenzotriazole (B26582) (HOBt) and a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a highly reactive benzotriazole ester intermediate, which then readily reacts with the alcohol. researchgate.netresearchgate.netorganic-chemistry.org
A specific example is the synthesis of 1H-Benzotriazole-5-carboxylic acid ethyl ester, which can be achieved by refluxing this compound with ethanol (B145695) in the presence of thionyl chloride for 6 hours, resulting in a 97% yield. chemicalbook.com
Table 1: Esterification of this compound Derivatives
| Reactant (Carboxylic Acid) | Reactant (Alcohol) | Reagents/Conditions | Product | Yield (%) | Reference |
| Benzotriazole-4- and -5-carboxylic acid mixture | 1-Dodecyl alcohol | Thionyl chloride, 100-120°C | Carboxyl benzotriazole dodecyl ester | 98 | google.com |
| This compound | Ethanol | Thionyl chloride, Reflux, 6 h | 1H-Benzotriazole-5-carboxylic acid ethyl ester | 97 | chemicalbook.com |
| Phenylacetic Acid | tert-Butyl Alcohol | EDC, HOBt, DMAP, CHCl₃, Reflux, 18 h | tert-Butyl phenylacetate | 50 | researchgate.net |
Amidation Reactions
The formation of amides from this compound is a key reaction for introducing nitrogen-containing functional groups. This can be achieved by reacting the carboxylic acid or its activated derivatives with primary or secondary amines.
A direct approach involves the coupling of this compound with an amine using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgyoutube.com The DCC activates the carboxylic acid, facilitating nucleophilic attack by the amine. youtube.com Alternatively, metal catalysts such as titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines, often requiring heating in a solvent like pyridine. nih.gov
A more common and efficient method involves the conversion of this compound to its more reactive acid chloride derivative, benzotriazole-5-carbonyl chloride, which then readily reacts with amines to form the corresponding amides. researchgate.net This method has been successfully employed for the synthesis of various 5-substituted benzotriazole amides, with reactions carried out under both conventional heating and microwave irradiation, the latter offering significantly reduced reaction times. researchgate.net For example, the reaction of benzotriazole-5-carbonyl chloride with 2-methylaniline, n-butylamine, or benzylamine (B48309) in benzene (B151609) under reflux or microwave irradiation yields the respective amides in good to excellent yields. researchgate.net
N-acylbenzotriazoles, synthesized from carboxylic acids, also serve as excellent acylating agents for the preparation of amides under mild conditions. thieme-connect.com
Table 2: Amidation of this compound Derivatives
| Reactant (Acid Derivative) | Reactant (Amine) | Reagents/Conditions | Product | Yield (%) (Conventional/MW) | Reference |
| Benzotriazole-5-carbonyl chloride | 2-Methylaniline | Benzene, Reflux / MW (180 W) | N-(2-methylphenyl)-1H-benzotriazole-5-carboxamide | 72 / 83 | researchgate.net |
| Benzotriazole-5-carbonyl chloride | n-Butylamine | Benzene, Reflux / MW (180 W) | N-butyl-1H-benzotriazole-5-carboxamide | 65 / 85 | researchgate.net |
| Benzotriazole-5-carbonyl chloride | Benzylamine | Benzene, Reflux / MW (180 W) | N-benzyl-1H-benzotriazole-5-carboxamide | 70 / 93 | researchgate.net |
Formation of Acid Chlorides (e.g., Benzotriazole-5-carbonyl Chloride)
The synthesis of benzotriazole-5-carbonyl chloride is a critical step for many subsequent transformations, as the acid chloride is a highly reactive intermediate. The standard procedure for its preparation involves the reaction of this compound with a chlorinating agent, most commonly thionyl chloride (SOCl₂).
The reaction is typically carried out by refluxing the carboxylic acid with an excess of thionyl chloride for a short period, often around 30 minutes. researchgate.net After the reaction is complete, the excess thionyl chloride is removed, usually by distillation, to yield the crude benzotriazole-5-carbonyl chloride. This method has been reported to produce the acid chloride in high yield, for example, 83%. researchgate.net Microwave-assisted synthesis has also been explored as a greener alternative, significantly reducing the reaction time.
N-Alkylation of Benzotriazole Derivatives
The nitrogen atoms of the benzotriazole ring can be alkylated to introduce a variety of substituents. The alkylation of benzotriazoles can be challenging as it often leads to a mixture of N1 and N2 isomers. rsc.org
Site-selective N1-alkylation of benzotriazoles has been achieved using a metal-free catalytic system with B(C₆F₅)₃ and diazoalkanes, providing good to excellent yields of the N1-alkylated products. rsc.org Another method for N-alkylation involves the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a reagent. nih.gov This TBAF-assisted N-alkylation has been used to synthesize various N-alkylated benzotriazole derivatives. nih.gov
Synthesis of N-Acyl Benzotriazoles
N-acylbenzotriazoles are stable and versatile acylating agents that serve as valuable alternatives to acid chlorides. thieme-connect.com They can be synthesized directly from carboxylic acids under mild conditions.
An efficient one-pot procedure involves reacting a carboxylic acid with benzotriazole and thionyl chloride in a solvent like dichloromethane (B109758) at room temperature. organic-chemistry.org This method is applicable to a wide range of carboxylic acids, including aliphatic, aromatic, and heterocyclic ones. organic-chemistry.org
Another methodology for the synthesis of N-acylbenzotriazoles involves the activation of carboxylic acids with trichloroacetonitrile (B146778) (CCl₃CN). thieme-connect.com This reaction proceeds through an imidate intermediate which then reacts in situ with benzotriazole to form the desired N-acylbenzotriazole. thieme-connect.com
Mechanistic Studies of Chemical Transformations
Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their synthetic utility. A key feature in several of these reactions is the in-situ formation of highly reactive intermediates.
In Situ Formation of Reactive Intermediates (e.g., Benzotriazole Halides)
The formation of reactive intermediates in the reaction mixture, which are then consumed in a subsequent step, is a common strategy in the functionalization of this compound.
A prime example is the esterification of this compound with alcohols in the presence of an inorganic halide like thionyl chloride. google.com The reaction mechanism involves the initial reaction of the carboxylic acid with the inorganic halide to generate a more reactive benzotriazole halide intermediate in situ. This activated species then readily reacts with the alcohol, which is often used as the solvent, to produce the final ester product. google.com
Similarly, in the synthesis of benzotriazolyl alkyl esters from N-acylbenzotriazoles and dichloromethane (DCM), a proposed mechanism involves the in-situ formation of chloromethyl benzotriazole. nih.gov This is thought to occur through the reaction of benzotriazole with DCM in the presence of a base. The acyloxy anion, also generated in situ, then reacts with the chloromethyl benzotriazole to form the ester product. nih.gov
Isotope Labeling Methodologies for Tracing and Imaging Research
The incorporation of isotopes into the this compound scaffold is a critical technique for its use in tracing and imaging studies. This process allows researchers to monitor the distribution, metabolism, and target engagement of the molecule in vivo without altering its fundamental chemical properties. The choice of isotope is dictated by the specific application, with stable isotopes being suitable for metabolic studies and positron-emitting isotopes being essential for imaging techniques like Positron Emission Tomography (PET).
Synthesis of Carbon-11-Labeled Derivatives
Carbon-11 (B1219553) (¹¹C) is a positron-emitting isotope with a short half-life of approximately 20.4 minutes, making it a valuable tool for PET imaging. mdpi.com The synthesis of ¹¹C-labeled derivatives of this compound and related structures requires rapid and highly efficient chemical reactions to incorporate the isotope into the target molecule before significant radioactive decay occurs.
A common strategy for producing ¹¹C-labeled compounds is through methylation using [¹¹C]methyl triflate ([¹¹C]CH₃OTf) or other ¹¹C-methylating agents. These precursors are typically generated from [¹¹C]carbon dioxide ([¹¹C]CO₂) produced in a cyclotron. The [¹¹C]CH₃OTf can then be used to N-methylate a suitable precursor of the benzotriazole derivative. The entire synthesis, including purification by High-Performance Liquid Chromatography (HPLC), must be completed swiftly, often within 20-25 minutes from the end of bombardment (EOB). nih.gov
Another approach involves the use of ¹¹C-labeled fluoroform (¹¹CHF₃) to introduce a trifluoromethyl group into the molecule. This method has been shown to achieve a high level of radioactivity, which can lead to better quality PET images. acs.org The synthesis using this method can also be accomplished in under 20 minutes. acs.org Furthermore, advancements in ¹¹C-cyanation methods provide pathways to synthesize aliphatic and aryl [¹¹C]nitriles, which can serve as precursors for creating ¹¹C-labeled carboxylic acids and other derivatives. researchgate.net
Research into carbon-11 labeled benzoxazole (B165842) derivatives, which are structurally related to benzotriazoles, has demonstrated successful synthesis with radiochemical yields of 40-50% (decay corrected to EOB). nih.gov The resulting radiotracers exhibited high radiochemical purity (>99%) and specific activity in the range of 74-111 GBq/µmol at the end of synthesis. nih.gov These findings highlight the feasibility and efficiency of established radiosynthesis methods that can be adapted for creating ¹¹C-labeled this compound derivatives for PET imaging.
Coordination Chemistry and Metal Organic Frameworks Mofs Research
Role as a Versatile Ligand in Coordination Chemistry
Benzotriazole-5-carboxylic acid (H₂btca) is a bifunctional ligand, possessing both a carboxylate group and a triazole ring, which allows it to coordinate with metal ions in various ways. chemicalbook.comsigmaaldrich.com The nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group can all participate in forming coordination bonds with metal centers. acs.orgresearchgate.net This versatility enables the formation of a wide array of coordination polymers and complexes with diverse structures and properties. researchgate.net The presence of both a hydrogen-bond-donating triazole ring and a hydrogen-bond-accepting carboxylate group also facilitates the assembly of supramolecular structures through hydrogen bonding. acs.org
The coordination behavior of this compound is influenced by the reaction conditions, such as the solvent system and the nature of the metal ion. For instance, in the synthesis of cupric coordination assemblies, different solvents can induce the formation of structures with varying dimensionalities, from zero-dimensional metallomacrocycles to three-dimensional frameworks. acs.orgnih.gov The triazole group can exhibit different bridging modes, such as bidentate μ₁,₂ and μ₁,₃ bridging, as well as tridentate μ₁,₂,₃ bridging, further contributing to the structural diversity of the resulting complexes. acs.orgnih.gov
Synthesis and Characterization of Transition Metal Complexes
The ability of this compound to coordinate with a variety of transition metals has led to the synthesis and characterization of numerous metal complexes.
Researchers have successfully synthesized and characterized complexes of this compound with a range of transition metals, including zinc (Zn), manganese (Mn), cobalt (Co), and copper (Cu). researchgate.net For example, four new complexes, [Zn(btca)(2,2′-bpy)], [Mn(btca)(2,2′-bpy)], [Co(btca)(phen)], and [Cu(btca)(phen)], have been synthesized and their structures determined by single-crystal X-ray diffraction. researchgate.net These complexes exhibit two-dimensional layered structures that are further linked into supramolecular networks through π-π stacking interactions. researchgate.net The synthesis of these complexes is typically carried out under hydrothermal or solvothermal conditions. chemicalbook.comnih.govresearchgate.net
A new metallogel has also been assembled using Cu(II) and this compound via a solvothermal method. acs.orgacs.org The formation of this metallogel is influenced by factors such as the solvent, metal ion, counter-anion, and the molar ratio of the metal to the ligand. acs.orgacs.org
The inherent properties of the this compound ligand play a crucial role in determining the reactivity and structure of the resulting metal complexes. The bifunctional nature of the ligand, with its distinct coordination sites, allows for the construction of diverse and complex architectures. The rigidity of the benzotriazole (B28993) core combined with the flexibility of the carboxylate group's coordination modes contributes to the formation of stable yet potentially porous frameworks.
The coordination mode of the carboxylate group can be predicted by the difference in the asymmetric and symmetric stretching frequencies (Δν) in the FTIR spectrum. acs.org A significant difference suggests a monodentate coordination mode. acs.org Furthermore, a shift in the N-N stretching frequency of the triazole ring upon coordination indicates the involvement of the triazole nitrogen atoms in bonding with the metal ion. acs.org The versatile coordination modes of the anionic ligand, particularly the 1,2,3-triazolate group, are a primary reason for the structural diversity observed in these complexes. acs.orgnih.gov
Rational Design and Construction of Metal-Organic Frameworks
The development of metal-organic frameworks (MOFs) has evolved from serendipitous discovery to a more rational design approach, where the properties of the resulting framework can be anticipated based on the choice of building blocks. rsc.orgillinois.edu this compound is a valuable ligand in this context due to its predictable coordination behavior and its ability to form robust frameworks. researchgate.net The rational design of MOFs involves considering factors such as the coordination geometry of the metal ions and the nature of the organic linkers to construct frameworks with desired topologies and functionalities. researchgate.netrsc.orgosti.gov
Hydrothermal synthesis is a widely used and cost-effective method for the preparation of MOFs. researchgate.netresearchgate.net This technique involves reacting the metal salts and the organic ligand in water or a solvent mixture at elevated temperatures and pressures. researchgate.netmdpi.com The hydrothermal environment facilitates the dissolution of reactants and the crystallization of the final product. researchgate.net For example, a new coordination polymer, [Zn(Btca)(Phen)]n, was synthesized using a hydrothermal method with this compound (H₂Btca) and 1,10-phenanthroline (B135089) (Phen). chemicalbook.comsigmaaldrich.com The use of hydrothermal synthesis has led to the creation of various MOFs with 1D, 2D, and 3D structures. researchgate.net
The choice of solvent can have a profound impact on the final structure of the coordination assembly. acs.orgnih.gov This phenomenon, known as solvent-induced synthesis, has been demonstrated in the case of cupric benzotriazole-5-carboxylate complexes. By varying the solvent medium during solvothermal synthesis, researchers have been able to produce complexes with different dimensionalities, including 2D layers, 3D nanotubular networks, and 3D frameworks with honeycomb channels. acs.orgnih.gov This highlights the critical role of the solvent in directing the self-assembly process and influencing the final architecture of the MOF. mdpi.com
Specific MOF Systems Featuring this compound
The versatility of this compound as a ligand has led to the synthesis of various specific MOF systems.
[Zn(Btca)(Phen)]n : A notable example of a mixed-ligand MOF is [Zn(Btca)(Phen)]n. This two-dimensional (2D) metal-organic framework is synthesized via a hydrothermal reaction involving zinc ions, this compound (H₂btca), and 1,10-phenanthroline (phen). researchgate.netchemicalbook.com In this structure, the zinc ions are coordinated by both the carboxylate group of the btca²⁻ ligand and the nitrogen atoms of the phenanthroline ligand, forming a stable framework. researchgate.net
Cu-btca MOF : Copper(II) ions readily form coordination assemblies with this compound, resulting in a variety of structures depending on the solvent system used during synthesis. acs.org These are broadly referred to as Cu-btca MOFs. For instance, solvothermal synthesis of cupric salts and H₂btca can yield structures ranging from two-dimensional (2D) layers to complex three-dimensional (3D) frameworks with nanotubular networks. acs.org A specific example is a Cu(II)-metallogel formed with H₂btca, which upon drying forms a xerogel. acs.org In this material, the Cu(II) ions are coordinated by the carboxylate group and the triazole ring of the btca²⁻ ligand. acs.org The coordination mode of the ligand, particularly the versatile binding of the 1,2,3-triazolate group, plays a crucial role in determining the final dimensionality and structure of the resulting copper-based framework. acs.org
Advanced Applications of MOFs in Research
MOFs constructed from this compound and its derivatives are increasingly explored for a range of advanced applications due to their unique structural and chemical properties.
Catalysis (e.g., CO2 Electroreduction)
Metal-organic frameworks are promising candidates for catalysis, including the electrochemical reduction of CO₂ (CO₂RR), due to their high surface area, tunable porosity, and the presence of well-defined active sites. acs.orgprinceton.edu MOFs containing nitrogen-rich triazole groups, similar to benzotriazole, have shown a high affinity for CO₂ molecules. acs.orgnih.govresearchgate.net For example, a highly porous copper-based MOF with triazole-containing ligands was shown to be an excellent catalyst for the chemical fixation of CO₂ through cycloaddition reactions with epoxides. acs.orgnih.gov The catalytic activity is attributed to the presence of exposed Lewis-acid metal sites and the CO₂-adsorbing properties of the framework. researchgate.net
In the realm of electrocatalysis, MOFs based on benzotriazole-5-carboxylate have been investigated for the oxygen evolution reaction (OER), a key process in water splitting. rsc.org A trimetallic MOF, Co₂.₃₆Fe₀.₁₉Ni₀.₄₅-btca, demonstrated enhanced catalytic performance with a low overpotential, which was attributed to the synergistic effect between the unsaturated coordinated metal sites (Co, Fe, Ni). rsc.org While direct studies on CO₂ electroreduction using a pure this compound MOF are emerging, the principles demonstrated in related triazole-containing MOFs and the electrocatalytic activity of btca-based MOFs in other reactions highlight their potential in this application. acs.org The key to efficient CO₂RR is the design of MOFs with high electrical conductivity, accessible active sites, and long-term stability. princeton.edu
Gas Adsorption Studies
The porous nature of MOFs makes them excellent candidates for gas adsorption and storage. nih.gov MOFs containing triazole groups have been shown to have a high affinity for CO₂ molecules, a critical first step for both storage and catalytic conversion. acs.orgnih.gov
A study on a triazole-containing copper MOF revealed significant CO₂ uptake, which was verified through gas adsorption measurements. researchgate.net The performance of MOFs in gas adsorption is influenced by factors such as surface area, pore volume, and the chemical nature of the framework. For instance, the presence of open metal sites and functional groups like triazoles can enhance the interaction with specific gas molecules. researchgate.net While specific gas adsorption data for a MOF purely based on this compound is not detailed in the provided search results, the data from analogous triazole-containing MOFs provide insight into their potential.
Table 1: CO₂ Adsorption in a Triazole-Containing Cu-MOF
| Gas | Adsorption Conditions | Uptake | Reference |
|---|---|---|---|
| CO₂ | - | High affinity verified | acs.orgnih.govresearchgate.net |
| N₂ | - | Lower affinity than CO₂ | acs.orgnih.govresearchgate.net |
This table presents qualitative findings on gas adsorption in a related triazole-containing MOF system, highlighting its potential for selective CO₂ capture.
Fluorescent Sensing Platforms
Luminescent MOFs (L-MOFs) are a class of materials that are being extensively researched for their potential as chemical sensors. Their high sensitivity, selectivity, and fast response times make them suitable for detecting various analytes, including metal ions. nih.gov The fluorescence of an L-MOF can be quenched or enhanced upon interaction with a specific analyte, providing a detectable signal.
MOFs based on ligands similar to this compound have demonstrated excellent capabilities as fluorescent sensors for specific metal ions in aqueous solutions.
Detection of Fe³⁺ and Cr⁶⁺: A cadmium-based MOF, [Cd(bipa)]n, constructed from the ligand 5-(benzimidazole-1-yl)isophthalic acid (H₂bipa), which is structurally analogous to H₂btca, has been shown to be a highly selective and sensitive fluorescent sensor for the detection of Fe³⁺ and Cr(VI) ions in water. The fluorescence of this MOF is effectively quenched in the presence of these ions. The quenching mechanism is attributed to the interaction between the analyte and the MOF framework.
Table 2: Fluorescent Sensing of Fe³⁺ and Cr(VI) by a [Cd(bipa)]n MOF
| Analyte | Detection Method | Observation | Reference |
|---|---|---|---|
| Fe³⁺ | Fluorescence Quenching | High selectivity and sensitivity | researchgate.net |
| Cr(VI) | Fluorescence Quenching | High selectivity and sensitivity | researchgate.net |
This table summarizes the sensing capabilities of a MOF with a ligand structurally similar to this compound.
Detection of MnO₄⁻: While specific studies on this compound-based MOFs for the detection of the permanganate (B83412) ion (MnO₄⁻) were not found in the provided search results, the broader field of fluorescent sensing offers relevant examples. For instance, phosphorescent manganese-doped zinc sulfide (B99878) quantum dots have been developed for the highly sensitive detection of MnO₄⁻, where the phosphorescence is quenched by the permanganate anion. This indicates the general viability of luminescence-based methods for detecting this ion.
Underlying Luminescence Quenching Mechanisms (e.g., Resonance Energy Transfer)
The luminescence of Metal-Organic Frameworks (MOFs) derived from this compound can be sensitive to the presence of certain molecules or ions, leading to a phenomenon known as luminescence quenching. This quenching, or reduction in luminescence intensity, forms the basis for the development of highly sensitive chemical sensors. The mechanisms behind this quenching are varied and can include processes such as photoinduced electron transfer (PET), competitive absorption of excitation energy, and Förster Resonance Energy Transfer (FRET).
While detailed studies specifically on FRET in this compound-based MOFs are limited in the available literature, the principles of FRET are broadly applicable to MOF systems. FRET is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor chromophore when they are in close proximity (typically within 1-10 nanometers). The efficiency of this energy transfer is highly dependent on the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. In the context of MOFs, the framework itself or an encapsulated luminescent guest can act as the donor, while an analyte molecule can serve as the acceptor. The binding of the analyte within the MOF brings the donor and acceptor into close enough proximity for FRET to occur, resulting in quenching of the donor's luminescence.
A common application of luminescence quenching in MOFs, including those potentially formed with this compound, is the detection of nitroaromatic compounds, which are often components of explosives. The electron-deficient nature of these molecules can lead to efficient quenching of the MOF's fluorescence through an electron transfer mechanism.
Another significant application is the detection of heavy metal ions in aqueous solutions. For instance, the luminescence of certain MOFs can be selectively quenched by ions such as Fe³⁺ or Cr₂O₇²⁻. rsc.org The quenching mechanism can involve competitive absorption of the excitation wavelength energy between the MOF and the metal ion. researchgate.net Specifically, the absorption spectrum of the metal ion may overlap with the excitation wavelength of the MOF, leading to a reduction in the light absorbed by the MOF and consequently, a decrease in its emission intensity. The presence of free oxygen and nitrogen atoms within the MOF structure, such as those in the triazole ring of this compound, can act as electron donors, facilitating energy transfer to the empty orbitals of metal ions like Fe³⁺ and resulting in luminescence quenching. kuwaitjournals.org
It is important to note that the specific quenching mechanism is highly dependent on the particular MOF-analyte system. A thorough understanding of these mechanisms is crucial for the rational design of new and more efficient luminescent sensors based on this compound MOFs.
Luminescence Thermometry
The temperature-dependent luminescence of certain Metal-Organic Frameworks (MOFs) has opened up the exciting possibility of their use as non-contact, high-precision thermometers. This application, known as luminescence thermometry, relies on the principle that the intensity, lifetime, or wavelength of the light emitted by a luminescent material can change predictably with temperature. MOFs are particularly promising for this application due to their structural diversity and tunable luminescence properties. rsc.org
While the field of luminescence thermometry using MOFs is still developing, there is evidence to suggest that frameworks incorporating this compound are promising candidates. Research has shown that by employing a mixed-ligand approach, combining this compound with another ligand, 5-amino-1H-tetrazole, it is possible to create photoluminescent sensors that can function as luminescence thermometers over a tunable temperature range. scirp.org A key feature of these thermometers is the linear correlation observed between the luminescence intensity and the temperature. scirp.org
A particularly advantageous approach in luminescence thermometry is the use of ratiometric sensors. These sensors utilize the ratio of two different emission intensities, which provides a self-referencing mechanism that is less susceptible to fluctuations in excitation power, probe concentration, and environmental factors. Dual-emitting MOFs are especially well-suited for ratiometric thermometry.
Although specific detailed research findings on the application of solely this compound-based MOFs for luminescence thermometry are not extensively available in the provided search results, the demonstrated potential through mixed-ligand strategies strongly indicates a promising avenue for future research. The development of such materials could lead to advanced, non-invasive temperature sensing technologies for a variety of applications, from microelectronics to biological systems.
Biological Activities and Mechanistic Studies
Retinoid X Receptor (RXR) Modulation and Agonistic Mechanisms
Certain derivatives of benzotriazole-5-carboxylic acid have emerged as significant modulators of the Retinoid X Receptor (RXR), a nuclear receptor that plays a crucial role in regulating gene expression involved in metabolic and developmental pathways.
Research has identified specific derivatives, notably 1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)-1H-benzotriazole-5-carboxylic acid (CBt-PMN), as partial agonists of RXR. Unlike full agonists that elicit a maximal receptor response, partial agonists produce a submaximal activation, which can be therapeutically advantageous by minimizing adverse effects associated with excessive receptor stimulation.
Structure-activity relationship (SAR) studies have been crucial in understanding the molecular features required for this partial agonism. By synthesizing and evaluating various derivatives of CBt-PMN, researchers have determined that the specific substitutions on the benzotriazole (B28993) and the connected aromatic ring system are critical for modulating the level of agonist activity. For instance, modifications at the 2-position of a related 5-carboxybenzimidazole scaffold revealed that different functional groups significantly alter efficacy (Emax) and potency (EC50). An amino group at this position resulted in full agonism, whereas oxygen or sulfur atoms led to weak activity. A trifluoromethyl group, however, maintained the desired partial agonist profile with improved potency compared to the parent compound, CBt-PMN.
Table 1: RXR Agonist Activity of Benzotriazole and Benzimidazole (B57391) Derivatives
| Compound | Modification | Emax (%) | EC50 (nM) | Activity Profile |
|---|---|---|---|---|
| CBt-PMN (4a) | Benzotriazole core | 75 ± 4 | 143 ± 2 | Partial Agonist |
| 6b | Amino group at 2-position of benzimidazole | - | - | Full Agonist |
| 6c | Trifluoromethyl group at 2-position of benzimidazole | 67 ± 2 | 15 ± 0 | Partial Agonist |
| 6d | Oxygen atom at 2-position of benzimidazole | - | - | Weak Agonist |
| 6e | Sulfur atom at 2-position of benzimidazole | - | - | Weak Agonist |
The partial agonist activity of this compound derivatives is rooted in their specific interactions within the RXR ligand-binding pocket. Upon binding, these ligands induce a conformational change in the receptor, which in turn modulates the recruitment of coactivator proteins necessary for gene transcription.
A key distinction between full and partial agonists lies in the efficiency of coactivator recruitment. A fluorescence polarization assay demonstrated that partial agonists like CBt-PMN are less efficient at recruiting coactivator peptides to the RXR ligand-binding domain compared to full agonists. Computational docking studies and electrostatic potential calculations suggest that this difference is due to specific molecular interactions. Full agonists often exhibit a stabilizing electrostatic attraction with residues such as asparagine-306 in the receptor. In contrast, partial agonists like CBt-PMN lack this specific interaction, leading to a less stable receptor-coactivator complex and consequently, a submaximal transcriptional response. The primary binding is stabilized by electrostatic forces between the ligand's negatively charged carboxylate group and positively charged residues in the binding pocket.
The modulation of RXR by partial agonists holds significant therapeutic promise, particularly for metabolic disorders. RXR is a key regulator of lipid and glucose homeostasis through its heterodimerization with partners like PPAR and LXR. The partial agonist CBt-PMN has demonstrated a potent glucose-lowering effect and improved insulin secretion and glucose tolerance in animal models of type 2 diabetes. nih.gov Crucially, these therapeutic effects were observed without the significant adverse effects, such as hypertriglyceridemia, commonly associated with full RXR agonists. nih.gov This suggests that RXR partial agonists could represent a new class of antidiabetic drugs with a more favorable safety profile.
In the context of central nervous system (CNS) diseases, RXR agonism is being explored for its potential role in treating neurodegenerative disorders like Alzheimer's disease. brightfocus.org RXR activation is linked to the expression of apolipoprotein E (ApoE), which is involved in the clearance of amyloid-beta (Aβ) plaques from the brain. nih.gov The RXR agonist bexarotene has been shown to facilitate Aβ clearance and improve cognitive function in preclinical models of Alzheimer's. brightfocus.orgnih.gov The development of RXR partial agonists derived from this compound could offer a more refined approach to harness these neuroprotective pathways while mitigating potential side effects.
G-Protein Coupled Receptor (GPCR) Agonism Research
In addition to their effects on nuclear receptors, this compound derivatives have been identified as potent and selective agonists for a specific G-protein coupled receptor.
1-Substituted benzotriazole-5-carboxylic acids have been identified as the first selective small-molecule agonists for the human orphan GPCR, GPR109b (also known as HM74). nih.govacs.org This receptor is a low-affinity receptor for niacin. nih.gov The identification of these selective agonists, such as 1-isopropylthis compound, originated from high-throughput screening campaigns. researchgate.net
A significant finding is the high selectivity of these compounds for GPR109b over the closely related high-affinity niacin receptor, GPR109a (HM74A), despite the two receptors sharing high sequence homology. nih.gov This selectivity is attributed to differences in the amino acid sequence near the ligand-binding site, which allows the GPR109b receptor to accommodate the larger benzotriazole-based ligands. nih.govacs.org
The mechanism of GPR109b activation by these benzotriazole derivatives has been elucidated using cyclic AMP (cAMP) whole-cell assays. researchgate.net GPR109b is negatively coupled to adenylyl cyclase; its activation by an agonist leads to a decrease in intracellular cAMP levels. In cells stably transfected with GPR109b, treatment with these compounds caused a concentration-dependent inhibition of forskolin-stimulated cAMP production. researchgate.net
Structure-activity relationship studies within this series have shown that the nature of the 1-substituent is key to agonist activity. The highest potency was observed for derivatives with small, branched alkyl chains and alkyloxy groups. researchgate.net
Table 2: GPR109b Agonist Activity of 1-Substituted Benzotriazole-5-carboxylic Acids
| Compound | 1-Substituent | pEC50 |
|---|---|---|
| Example 1 | Isopropyl | ~6.3 |
| Example 2 | Cyclopentyl | ~6.5 |
| Example 3 | n-Propyl | ~6.2 |
| Example 4 | sec-Butyl | ~6.8 |
| Example 5 | Isobutyl | ~6.7 |
Compound Index
Antimicrobial Research
Derivatives of this compound have been widely investigated for their potential to combat microbial infections. The core structure is a versatile template for developing agents with antibacterial, antifungal, and antiparasitic properties.
The benzotriazole nucleus is a key component in various heterocyclic systems demonstrating significant antibacterial effects nih.gov. Research has shown that modifications to the benzotriazole ring can yield compounds with potent activity against a range of bacteria. For instance, triazolo[4,5-f]-quinolinone carboxylic acids, which are structurally related to oxolinic acid, have demonstrated encouraging in vitro antimicrobial activity against Escherichia coli, with Minimum Inhibitory Concentration (MIC) values between 12.5 and 25 μg/ml nih.gov.
Further studies have highlighted that specific substitutions on the benzotriazole ring are crucial for efficacy. The introduction of a methyl ester group (-COOMe) at the 5-position has produced compounds with notable antibacterial activity, showing MIC values as low as 0.125-0.25 μg/ml jrasb.com. Similarly, incorporating the benzotriazole moiety into other heterocyclic systems like thiophene, pyridine, and pyrazole (B372694) has resulted in derivatives with bactericidal properties . More complex derivatives, such as 5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-ones, have displayed strong activity against bacteria including Bacillus subtilis, Salmonella typhimurium, and Escherichia coli jrasb.com. In a different study, β-amino alcohol derivatives of benzotriazole were synthesized, with some compounds showing activity against Staphylococcus aureus and a broader range being effective against Bacillus subtilis acs.org.
The mechanism of action for these compounds is believed to involve direct interaction with various biological targets within the bacterial cell . The planar, aromatic structure of the benzotriazole system is crucial, as it facilitates non-covalent interactions such as π–π stacking with biological macromolecules . This stacking interaction is a key feature of how benzotriazole scaffolds engage with enzymes and receptors acs.org.
| Compound/Derivative Class | Bacterial Strain | Reported MIC |
|---|---|---|
| Triazolo[4,5-f]-quinolinone carboxylic acids | Escherichia coli | 12.5 - 25 µg/ml nih.gov |
| Benzotriazole with -COOMe at 5-position | Not Specified | 0.125 - 0.25 µg/ml jrasb.com |
| β-amino alcohol derivative (Compound 4e) | Staphylococcus aureus | 8 µM acs.org |
| β-amino alcohol derivatives (Various) | Bacillus subtilis | 8 - 64 µM acs.org |
The benzotriazole scaffold has also been utilized in the development of antifungal agents. Specific substitutions on the benzotriazole ring can lead to potent activity against pathogenic fungi. For example, certain 5,6-substituted benzotriazole derivatives exhibited strong antifungal activity against Candida albicans, with MIC values ranging from 1.6 μg/ml to 25 μg/ml nih.gov. The introduction of small hydrophobic groups like –Cl or –CH3 onto the ring led to compounds effective against both Candida and Aspergillus species, with MIC values of 12.5–25 μg/ml against Aspergillus niger nih.gov.
Furthermore, metal complexes involving benzotriazole derivatives have shown enhanced antifungal properties. Complexes of 5-[(1H-benzotriazol-1-yl)methyl] 8-quinolinol with various transition metals were studied, and it was found that the chelates were more toxic to fungi than the ligand alone nih.gov. The Cu2+ chelate, in particular, was identified as one of the most effective derivatives nih.gov.
| Compound/Derivative Class | Fungal Strain | Reported MIC |
|---|---|---|
| 5,6 substituted benzotriazoles (e.g., 22b', 22d, 22e') | Candida albicans | 1.6 - 25 µg/ml nih.gov |
| Benzotriazoles with –Cl, –CH3, or di–CH3 groups | Aspergillus niger | 12.5 - 25 µg/ml nih.gov |
Research has extended into the potential of benzotriazole derivatives as antiparasitic agents, particularly against protozoa . Simple modifications to the benzotriazole structure have yielded compounds with significant activity. For instance, 6-chloro-1H-benzotriazole demonstrated micromolar activity against Entamoeba histolytica, showing greater potency than the commonly used drug metronidazole nih.gov.
Additionally, a series of bromo-, chloro-, and methyl-analogues of benzotriazole and their N-alkyl derivatives were synthesized and assessed for their in vitro antiprotozoal activity against Acanthamoeba castellanii trophozoites and cysts, which pose a serious risk to human health nih.gov.
Enzyme and Receptor Interaction Studies
The biological effects of this compound and its derivatives are mediated through their interaction with specific enzymes and cellular receptors.
Derivatives of this compound have been identified as highly selective modulators of specific biological targets. A series of 1-substituted benzotriazole-5-carboxylic acids were the first reported examples of selective small-molecule agonists for the human orphan G-protein-coupled receptor GPR109b nih.govnih.govresearchgate.net. This receptor is predominantly expressed in human adipocytes and is involved in mediating antilipolytic effects nih.govresearchgate.net. Notably, these compounds showed no activity at the closely related high-affinity niacin receptor, GPR109a, demonstrating a high degree of selectivity nih.gov.
In a different context, benzotriazole esters have been discovered to be potent mechanism-based inactivators of the SARS 3CL protease, an enzyme essential for viral replication ntu.edu.tw. One derivative, 1H-indole-5-carboxylic acid benzotriazol-1-yl ester, was highlighted for its effectiveness nih.gov.
The interaction of benzotriazole derivatives with their biological targets is governed by a range of non-covalent forces. The planar, aromatic nature of the benzotriazole ring system is fundamental to its activity, as it facilitates π–π stacking interactions with amino acid residues in the active sites of enzymes and receptors .
Furthermore, the presence of nitrogen atoms in the triazole ring and the carboxylic acid group allows for the formation of crucial hydrogen bonds with biomolecular targets acs.org. These hydrogen bonds are critical for the stable binding and orientation of the molecule within the active site, leading to the modulation of the target's function acs.org. The high selectivity of 1-alkyl-benzotriazole-5-carboxylic acids for the GPR109b receptor over GPR109a is attributed to a specific difference in the amino acid sequence near a key arginine-ligand interaction site, which allows the GPR109b receptor to tolerate larger ligands nih.gov.
Contributions to Drug Discovery and Development
Utilization as a Scaffold for Pharmaceutical Precursors
The this compound framework is a valuable starting point for the synthesis of a multitude of pharmaceutical precursors. The presence of the carboxylic acid moiety allows for a variety of chemical modifications, enabling the introduction of diverse functional groups and the construction of more complex molecules. This versatility makes it a privileged scaffold in drug design.
A primary strategy involves the activation of the carboxylic acid group, most commonly by converting it into a more reactive acid chloride, benzotriazole-5-carbonyl chloride. This transformation is typically achieved by reacting this compound with a chlorinating agent like thionyl chloride. The resulting acid chloride is a highly reactive intermediate that can readily undergo nucleophilic substitution reactions with a wide range of amines and alcohols to form amides and esters, respectively. This straightforward and efficient method allows for the generation of a vast library of derivatives.
Furthermore, N-acylbenzotriazoles, synthesized from carboxylic acids, serve as excellent acylating agents for the preparation of amides under mild conditions. gsconlinepress.com The benzotriazolyl group acts as a good leaving group, facilitating the formation of the amide bond. This methodology has been instrumental in the synthesis of various biologically active compounds.
Strategies for Developing Novel Therapeutic Agents
The structural and chemical attributes of this compound have been strategically exploited in the development of novel therapeutic agents. A key strategy involves the modification of the carboxylic acid group to modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. For instance, the conversion of the carboxylic acid to amides or esters can alter factors such as solubility, membrane permeability, and metabolic stability, which are critical for drug efficacy.
Moreover, the benzotriazole ring system itself can be modified through substitution at various positions on the benzene (B151609) ring. This allows for the fine-tuning of the electronic and steric properties of the molecule to optimize its interaction with biological targets. Structure-activity relationship (SAR) studies, often guided by computational modeling, have revealed that the introduction of specific substituents on the benzotriazole ring can significantly enhance the biological activity of certain derivatives. For example, research has demonstrated that 1-alkyl-benzotriazole-5-carboxylic acids are selective agonists of the human orphan G-protein-coupled receptor GPR109b, a target of interest for the treatment of dyslipidemia.
The benzotriazole moiety is also recognized for its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition at the active sites of enzymes and receptors. This property is leveraged in the rational design of inhibitors for various enzymes implicated in disease pathogenesis.
Application in Combinatorial Synthesis for Compound Library Generation
The inherent reactivity of the carboxylic acid group makes this compound an ideal scaffold for combinatorial synthesis, a powerful tool for the rapid generation of large and diverse compound libraries. The ability to readily form amides and esters allows for the parallel synthesis of numerous derivatives by reacting benzotriazole-5-carbonyl chloride or the parent carboxylic acid with a diverse set of amines and alcohols.
This high-throughput synthesis approach is invaluable in the early stages of drug discovery for identifying hit compounds with desired biological activities. By systematically varying the substituents introduced at the carboxylic acid position, medicinal chemists can efficiently explore a vast chemical space and identify key structural features required for therapeutic efficacy. The resulting libraries of benzotriazole-5-carboxamides and esters can then be screened against a wide array of biological targets to identify novel drug leads.
While the term "combinatorial chemistry" is a broad field, the principles of generating a focused library of compounds through the diversification of a central scaffold using reliable chemical reactions are well-established. The straightforward and high-yielding amidation and esterification reactions of this compound align perfectly with the objectives of combinatorial synthesis for the efficient production of small molecule libraries.
Pharmacological Profiles of Derivatives (e.g., Anti-inflammatory, Analgesic, Antioxidant)
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, with notable potential as anti-inflammatory, analgesic, and antioxidant agents. gsconlinepress.comresearchgate.net
Anti-inflammatory Activity: Several studies have highlighted the anti-inflammatory potential of benzotriazole derivatives. For instance, a tetrazole-linked sulfanilamide benzotriazole derivative exhibited superior anti-inflammatory activity when compared to the standard drug paracetamol. ijrrjournal.com The anti-inflammatory effect is often attributed to the inhibition of key enzymes in the inflammatory cascade. The replacement of the carboxyl benzotriazole scaffold with a carboxyl indole or a carboxyl benzimidazole moiety has been shown to decrease anti-inflammatory activity, underscoring the importance of the benzotriazole nucleus for this effect. ijrrjournal.com
Analgesic Activity: The analgesic properties of benzotriazole derivatives have also been investigated. A study on a series of chlorosubstituted phenoxyacetyl benzotriazoles revealed that some of these compounds exerted a notable analgesic effect. ijrrjournal.comnih.gov This suggests that the benzotriazole scaffold can be effectively utilized to develop new pain-relieving medications.
Antioxidant Activity: The antioxidant capacity of benzotriazole derivatives has been a subject of research, with some compounds showing significant free radical scavenging abilities. gsconlinepress.com A study on a series of benzotriazole derivatives substituted with N-phenylacetamide and acetylcarbamic acid evaluated their antioxidant activity using the Griess reaction assay, which measures nitric oxide scavenging activity. Several of these derivatives demonstrated notable antioxidant potential. researchgate.net
Table 1: Nitric Oxide Scavenging Activity of Selected Benzotriazole Derivatives
| Compound | Concentration (µg/ml) | % Scavenging Activity |
| IIa | 100 | 75.34 |
| 80 | 69.86 | |
| 60 | 60.27 | |
| 40 | 50.68 | |
| 20 | 41.09 | |
| IIIa | 100 | 72.60 |
| 80 | 67.12 | |
| 60 | 58.90 | |
| 40 | 49.31 | |
| 20 | 39.72 | |
| IIb | 100 | 71.23 |
| 80 | 65.75 | |
| 60 | 57.53 | |
| 40 | 47.94 | |
| 20 | 38.35 | |
| Ascorbic Acid (Standard) | 100 | 82.19 |
| 80 | 76.71 | |
| 60 | 68.49 | |
| 40 | 58.90 | |
| 20 | 49.31 |
Data sourced from a study on the antioxidant activity of Benzotriazole substituted with N-Phenylacetamide (IIa, IIIa) and acetylcarbamic acid (IIb) derivatives. researchgate.net
Computational and Theoretical Research
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is invaluable for understanding how a ligand, such as a derivative of benzotriazole-5-carboxylic acid, might interact with the active site of a protein.
While specific docking studies on this compound are not extensively detailed in the available literature, research on its derivatives provides significant insights into its potential binding modes. For instance, molecular docking studies on benzotriazole-based β-amino alcohols have been performed to investigate their antibacterial activity. In these studies, compounds were docked against various receptors, and their binding affinities were calculated. For some derivatives, binding energies as high as -7.8 and -8.4 kcal/mol have been reported, indicating strong and stable interactions with the target proteins. nih.gov
The general structure of benzotriazole (B28993) derivatives allows for a variety of interactions with protein active sites. The conjugated benzene (B151609) ring system can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov Furthermore, the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylic acid group can act as hydrogen bond acceptors, while the N-H of the triazole and the O-H of the carboxylic acid can serve as hydrogen bond donors. nih.gov These interactions are crucial for the affinity and specificity of the ligand for its receptor. For example, in the context of G-protein-coupled receptors, a key interaction often involves an arginine residue with the carboxylic acid moiety of the ligand. researchgate.net
Table 1: Key Molecular Interactions in Ligand-Receptor Binding
| Type of Interaction | Functional Group on this compound | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bond Donor | N-H of triazole, O-H of carboxylic acid | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond Acceptor | N atoms of triazole, C=O of carboxylic acid | Arginine, Lysine, Histidine, Serine, Threonine |
| π-π Stacking | Benzene ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interactions | Benzene ring | Leucine, Isoleucine, Valine, Alanine |
Electrostatic Potential Field Calculations
Molecular Electrostatic Potential (MEP) maps are valuable computational tools for visualizing the charge distribution of a molecule and predicting its reactivity. walisongo.ac.id The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, which are prone to nucleophilic attack. Green or yellow areas denote neutral potential.
For this compound, the MEP map would reveal distinct regions of positive and negative potential. The areas around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atoms of the triazole ring would exhibit a negative potential (red), indicating their role as hydrogen bond acceptors and sites for interaction with electrophiles. researchgate.net Conversely, the hydrogen atom of the carboxylic acid and the hydrogen atom on the triazole ring would show a positive potential (blue), highlighting their character as hydrogen bond donors and their susceptibility to nucleophilic attack. walisongo.ac.id
These electrostatic features are crucial in determining how the molecule interacts with its environment, including solvent molecules and biological receptors. chemrxiv.org The electrostatic potential is also a key factor in the formation of co-crystals and metal-organic frameworks, as it governs the non-covalent interactions that dictate the crystal packing. researchgate.net
Quantum Computational Studies of Molecular and Crystal Structures
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic structure of this compound. nih.govresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, providing a detailed three-dimensional picture of the molecule.
Studies on related structures, such as co-crystals of 1H-benzotriazole with other carboxylic acids, have employed DFT methods to analyze the intermolecular interactions, including hydrogen bonding, which are fundamental to the formation and stability of the crystal lattice. researchgate.net Natural Bond Orbital (NBO) analysis, a quantum chemical technique, can be used to quantify the strength of these interactions. For instance, in a co-crystal system, NBO analysis can reveal the donor-acceptor interactions responsible for hydrogen bonds, such as the interaction between a lone pair on a nitrogen atom and the antibonding orbital of an O-H bond, and provide their stabilization energies. researchgate.net
Furthermore, quantum calculations can elucidate the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. For a related compound, benzotriazole pyridine-2-carboxylic acid, the calculated HOMO and LUMO energies were -6.16 eV and -1.35 eV, respectively. researchgate.net
Table 2: Representative Quantum Chemical Calculation Methods and Their Applications
| Computational Method | Information Obtained | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) (e.g., B3LYP) | Optimized molecular geometry, vibrational frequencies, electronic properties | Predicts the 3D structure and spectroscopic signatures. |
| Møller-Plesset perturbation theory (e.g., MP2) | More accurate treatment of electron correlation | Refines the understanding of molecular structure and energetics. nih.gov |
| Natural Bond Orbital (NBO) Analysis | Inter- and intramolecular interactions, charge distribution | Quantifies hydrogen bonding and other non-covalent interactions. researchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density topology, nature of chemical bonds | Characterizes the strength and nature of hydrogen bonds in the crystal structure. researchgate.net |
Theoretical Investigations of Stability and Spectroscopic Properties
Theoretical calculations are crucial for understanding the stability of this compound and for interpreting its spectroscopic data. One important aspect of its stability is the tautomeric equilibrium between the 1H- and 2H- forms of the benzotriazole ring. Quantum chemical calculations can predict the relative energies of these tautomers, providing insight into which form is more stable under different conditions. capes.gov.br
The stability of derivatives, such as benzotriazole esters, has also been investigated computationally. The relative stability of these esters is influenced by the electronic nature of the substituents on the benzoic acid moiety, a relationship that can be described by the Hammett equation. nih.gov
Theoretical calculations can also predict the vibrational spectra (FT-IR and Raman) of this compound. By calculating the vibrational frequencies and comparing them with experimental data, a detailed assignment of the spectral bands to specific molecular motions can be achieved. researchgate.net For example, the characteristic stretching modes of the C=O, O-H, and N-H groups can be precisely identified. researchgate.net Similarly, theoretical methods can be used to calculate the 1H and 13C NMR chemical shifts, which, after appropriate scaling, can show good agreement with experimental values, aiding in the structural elucidation of the molecule and its derivatives. mdpi.com
Structure-Activity Relationship (SAR) Analysis through Computational Methods
Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. sigmaaldrich.com Computational methods are widely used to build SAR models that can predict the activity of new compounds and guide the design of more potent and selective molecules.
For derivatives of this compound, computational SAR studies can reveal the importance of different substituents on the benzotriazole ring and the role of the carboxylic acid group. For example, research has shown that the introduction of electron-withdrawing groups on the benzotriazole ring can enhance the biological activity of certain derivatives. The carboxylic acid group is often crucial for activity, as it can participate in key interactions with biological targets, such as forming salt bridges with basic amino acid residues.
A specific example is the SAR of 1-alkyl-benzotriazole-5-carboxylic acids, which have been identified as selective agonists of the human orphan G-protein-coupled receptor GPR109b. Computational modeling, in this case, can help to explain the observed selectivity by analyzing the differences in the amino acid sequences of the target receptor and its close homologs.
Advanced Analytical and Spectroscopic Research Methodologies
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone for the separation and analysis of Benzotriazole-5-carboxylic acid and its derivatives. These methods are crucial for monitoring reaction progress, isolating products, and ensuring the purity of the final compound.
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods for assessing the purity of this compound. HPLC provides quantitative data on purity and is effective for separating the compound from starting materials and byproducts. researchgate.net A typical HPLC setup utilizes a C18 column with a mobile phase mixture, such as acetonitrile (B52724) and water, and a UV detector set to the compound's maximum absorbance wavelength (λmax), often around 254 nm, to monitor the elution. researchgate.net This technique is sensitive enough to detect impurities at very low levels. researchgate.net
TLC offers a rapid and cost-effective qualitative method for monitoring the progress of a chemical reaction or for preliminary purity checks. A silica (B1680970) gel plate is commonly used as the stationary phase, with an appropriate solvent system as the mobile phase. The separated spots are visualized under UV light.
In Gel Permeation Chromatography (GPC), which separates molecules based on their size, this compound can be utilized as a UV-absorbing agent. Its strong UV absorbance allows for the detection and quantification of otherwise non-UV-absorbing polymers or macromolecules as they elute from the GPC column.
A significant application of this compound is in the field of bioseparations, specifically in mixed-mode chromatography. nih.govnih.govspringernature.com It serves as a ligand in the preparation of novel chromatography resins designed for purifying proteins, such as monoclonal antibodies (mAbs). nih.govdntb.gov.ua
A resin prepared using this compound as a ligand demonstrates both hydrophobic and electrostatic interactions, which is characteristic of mixed-mode chromatography. nih.gov This dual functionality allows for a pH-dependent binding mechanism. Research has shown that neutral pH conditions are optimal for antibody adsorption onto the resin. nih.gov The dynamic binding capacity for human immunoglobulin G (hIgG) was reported to be 57.7 mg/mL at a pH of 7.4. nih.gov Elution of the bound antibodies can be effectively achieved using acidic solutions (pH 3-4), with recovery rates exceeding 85%. nih.gov
A key advantage of this system is that protein adsorption is independent of salt concentration, enabling it to function effectively under physiological conditions. nih.gov This method has proven successful in the one-step purification of antibody components from complex mixtures like human serum, achieving a purity of over 84%. nih.gov The adsorbent is also robust, withstanding harsh conditions such as 1 M NaOH, 1 M HCl, 75% ethanol (B145695), and autoclave sterilization, which highlights its potential for industrial-scale antibody purification. nih.gov
Spectroscopic Characterization for Structural Elucidation and Analysis
Spectroscopic methods are essential for the unambiguous identification and structural elucidation of this compound. Techniques like NMR and IR spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound. Both ¹H-NMR and ¹³C-NMR provide distinct signals corresponding to the different hydrogen and carbon atoms in the molecule. nih.govrsc.org The chemical shifts are typically measured in parts per million (ppm) relative to a standard, often in a solvent like DMSO-d₆. rsc.orgresearchgate.net
The ¹H-NMR spectrum shows signals for the aromatic protons on the benzene (B151609) ring and the acidic proton of the carboxyl group. The ¹³C-NMR spectrum provides information on the carbon skeleton, including the carbons of the benzene ring, the triazole ring, and the carboxyl group. nih.gov
Table 1: NMR Spectral Data for this compound
| Spectrum | Atom | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|---|
| ¹H-NMR | Aromatic Protons | 7.22 - 8.64 | DMSO-d₆ / Methanol-d₄ |
| Carboxylic Proton | ~12 | DMSO-d₆ |
| ¹³C-NMR | Aromatic/Triazole Carbons | 112.05 - 151.17 | DMSO-d₆ |
Note: Spectral data is compiled from various sources and may vary based on experimental conditions. rsc.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. acs.org For this compound, the IR spectrum reveals characteristic absorption bands for the N-H bond of the triazole ring, the O-H and C=O bonds of the carboxylic acid group, and the C-H bonds of the aromatic ring. acs.orgresearchgate.net The broad O-H stretch of the carboxylic acid is a particularly prominent feature.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Triazole) | Stretching | 3201 - 3345 |
| O-H (Carboxylic Acid) | Stretching (Broad) | 2500 - 3300 |
| C=O (Carboxylic Acid) | Stretching | 1655 - 1696 |
| C-H (Aromatic) | Stretching | 3024 - 3047 |
| N-N (Triazole) | Stretching | ~1078 |
Note: Wavenumbers are approximate and compiled from multiple sources. The specific values can vary. acs.orgresearchgate.netijpsonline.com
Mass Spectrometry for Metabolite and Transformation Product Identification
Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HR-MS/MS) is a powerful analytical technique for identifying and quantifying trace organic compounds in complex matrices. This method has been instrumental in studying the environmental fate and biotransformation of benzotriazoles. acs.orgnih.govresearchgate.net
In the study of benzotriazole (B28993) degradation, LC-HR-MS/MS is used to elucidate degradation pathways by identifying transient and persistent transformation products in experiments. acs.orgnih.govresearchgate.net For instance, in studies involving activated sludge, this technique has been used to identify major transformation products of benzotriazoles. acs.orgnih.gov One significant finding is the identification of 1H-benzotriazole-5-carboxylic acid as a major transformation product resulting from the degradation of 5-methyl-1H-benzotriazole. acs.orgnih.govresearchgate.net The presence of these transformation products has been confirmed in wastewater effluents, highlighting their environmental relevance. acs.orgnih.gov
The high resolution and tandem mass spectrometry capabilities of this technique allow for the tentative identification of numerous other candidate transformation products through the interpretation of their mass spectra. acs.orgnih.govresearchgate.net This reveals a wide array of possible reaction pathways, including oxidation, alkylation, and hydroxylation. acs.orgnih.gov
Furthermore, LC-HR-MS/MS has been utilized to develop and validate methods for the quantitative analysis of phenolic benzotriazoles in biological matrices like rat plasma. nih.govresearchgate.net These methods are crucial for understanding the absorption, distribution, metabolism, and excretion of these compounds, which aids in the interpretation of toxicity data. nih.govresearchgate.net The high sensitivity of LC-HR-MS/MS allows for low limits of detection and quantification. nih.govresearchgate.net
It is important to note that while LC-MS/MS is highly selective, interferences can still occur. A case study reported a false positive detection of 1H-benzotriazole in human urine samples due to an in-source fragment of folic acid, a common component of urine. ufz.de This highlights the need for rigorous quality control measures in LC-MS/MS analysis. ufz.de
Compound-Specific Isotope Analysis (CSIA) for Degradation Pathway Elucidation
Compound-Specific Isotope Analysis (CSIA) is a sophisticated analytical technique that measures the stable isotope ratios (e.g., ¹³C/¹²C and ¹⁵N/¹⁴N) of individual organic compounds. chimia.ch This method provides valuable insights into the degradation pathways of pollutants like benzotriazoles without solely relying on concentration measurements. chimia.chresearchgate.net The principle behind CSIA is that during a (bio)chemical reaction, molecules containing lighter isotopes tend to react slightly faster than those with heavier isotopes, leading to a change in the isotope ratio of the remaining compound, a phenomenon known as isotope fractionation. chimia.ch
The combination of CSIA with the identification of transformation products offers a powerful approach to understanding the biotransformation of benzotriazoles. acs.orgnih.govresearchgate.net For instance, significant carbon and nitrogen isotope fractionation observed during the biotransformation of 1H-benzotriazole, coupled with product analysis, suggests that aromatic monohydroxylation is the primary initial degradation step. acs.orgnih.govresearchgate.net
CSIA has been applied to study the aerobic biological degradation of various benzotriazoles in activated sludge. acs.orgnih.govresearchgate.net These studies have helped in elucidating the initial reactions in the degradation process. acs.orgnih.gov While CSIA provides information on the initial degradation steps, the identification of transformation products helps to map out the entire degradation pathway. acs.orgnih.govresearchgate.net
High-Throughput Screening (HTS) in Pharmacological Research
High-Throughput Screening (HTS) is a modern drug discovery process that involves the automated testing of large numbers of chemical compounds against specific biological targets. nih.govresearchgate.net This technology utilizes robotics, detectors, and software to rapidly screen vast compound libraries, making it a cornerstone of the pharmaceutical industry. nih.govresearchgate.net The primary goal of HTS is to identify "hits"—compounds that exhibit a desired activity or affinity for a particular target. researchgate.net
HTS is not limited to industrial settings; it is also increasingly used by academic researchers. nih.gov The process typically involves several stages, including target identification, assay development, compound management, and the high-throughput screening of libraries. nih.gov These libraries can contain a diverse range of substances, including those from combinatorial chemistry, genomics, and natural products. nih.govhebmu.edu.cn
The assays used in HTS are often based on fluorescence, luminescence, or scintillation proximity, which allow for simple and sensitive detection. nih.gov The miniaturization of these assays, often conducted in 96-, 384-, or even 1536-well plates, allows for the testing of compounds even when only small quantities are available. nih.gov
Recent advancements in HTS include the integration of technologies like high-throughput mass spectrometry, which can reduce costs and increase sensitivity in both biochemical and cellular screens. drugtargetreview.com Furthermore, complex imaging assays combined with machine learning are enabling multiparametric analysis of cells and tissues at high throughput. drugtargetreview.com
While HTS is a powerful tool, it is important to recognize its limitations. A significant challenge is ensuring the clinical relevance of the assays. hebmu.edu.cn Simple biochemical screens that test a compound's interaction with a protein target may not accurately predict its activity in a living organism. hebmu.edu.cn Therefore, careful assay design and validation are crucial for the success of any HTS campaign.
Environmental Fate and Biotransformation Research
Role as a Biotransformation Product
Formation from Degradation of Substituted Benzotriazoles (e.g., 5-Methyl-1H-Benzotriazole)
Benzotriazole-5-carboxylic acid has been identified as a major biotransformation product resulting from the aerobic biodegradation of 5-methyl-1H-benzotriazole (5-Me-BTA). nih.govresearchgate.net Studies conducted on activated sludge from wastewater treatment plants have demonstrated that microorganisms metabolize 5-Me-BTA, leading to the formation of this compound. nih.gov This transformation product is environmentally relevant as it has been detected in wastewater effluents, indicating its persistence and mobility. nih.gov The degradation of 5-Me-BTA to its carboxylic acid derivative involves the oxidation of the methyl group. nih.gov
The biodegradation half-life of 5-methyl-1H-benzotriazole in activated sludge has been reported to be as short as 0.9 days, highlighting a relatively rapid transformation to products including this compound. nih.gov
Aerobic Biodegradation Mechanisms and Pathways
Degradation in Activated Sludge Systems
Activated sludge systems in wastewater treatment plants are significant sites for the biotransformation of benzotriazoles. nih.gov While this compound is a product of 5-Me-BTA degradation, its own fate within these systems is a key area of research. The microbial communities within activated sludge have shown the capability to degrade various benzotriazole (B28993) derivatives. researchgate.netnih.gov The efficiency of this degradation can be influenced by the specific operational conditions of the treatment plant. nih.govnih.gov Studies have shown that benzotriazoles can be partially removed in sewage treatment plants, primarily through aerobic biodegradation. nih.gov
Factors Influencing Biodegradation Rates (e.g., Acclimation, Nutrient Availability)
Several factors can influence the rate at which benzotriazoles and their transformation products are biodegraded in environmental and engineered systems.
Acclimation: The prior exposure of microbial communities to benzotriazoles can enhance their degradation capacity. nih.gov
Nutrient Availability: The presence of other carbon and nitrogen sources can be crucial for efficient biodegradation. nih.gov For instance, the removal of 5-Me-BTA by bacterial consortia was more effective in a mineral salt medium supplied with carbon and nitrogen compared to a medium without these nutrients. nih.gov Nitrogen, in particular, has been identified as a crucial factor for enhancing the biodegradation capacity of microorganisms, with an optimal pH around 7. nih.gov
Sludge Residence Time (SRT): A longer SRT in wastewater treatment plants can lead to higher removal efficiencies for some benzotriazoles, suggesting that a more established and specialized microbial population contributes to better degradation. nih.gov
Inhibitory Effects: High concentrations of benzotriazoles can be inhibitory to the microbial communities responsible for their degradation. For 5-Me-BTA, concentrations above 50 mg L⁻¹ were found to be inhibitory. nih.gov
Interactive Table: Factors Affecting Benzotriazole Biodegradation
| Factor | Influence on Biodegradation | Research Findings |
| Nutrient Availability | Essential for efficient degradation | Enhanced 5-Me-BTA removal with added carbon and nitrogen. nih.gov |
| Acclimation | Increases degradation capacity | Prior exposure of microbes improves performance. nih.gov |
| pH | Optimal range exists | Optimal pH for 5-Me-BTA degradation is around 7. nih.gov |
| Concentration | Can be inhibitory at high levels | 5-Me-BTA concentrations >50 mg L⁻¹ showed inhibitory effects. nih.gov |
| Sludge Residence Time | Can improve removal | Higher SRT can lead to better removal of some benzotriazoles. nih.gov |
Identification of Degradation Products (e.g., Hydroxylation, Oxidation, Alkylation)
The biotransformation of benzotriazoles involves a range of biochemical reactions. While this compound is itself a product of oxidation, further degradation pathways have been proposed for the general class of benzotriazoles. These include:
Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic ring is a common initial step in the aerobic degradation of aromatic compounds. nih.govmdpi.com For 1H-benzotriazole, 4-hydroxy-1H-benzotriazole and 5-hydroxy-1H-benzotriazole have been identified as major transformation products. nih.gov
Oxidation: This is a key mechanism, as seen in the formation of the carboxylic acid group on this compound from the methyl group of 5-Me-BTA. nih.gov
Alkylation: The addition of alkyl groups has also been suggested as a possible reaction pathway. nih.govresearchgate.net
Ring Cleavage: More extensive degradation can lead to the opening of either the triazole or the benzene (B151609) ring. rsc.org
Interactive Table: Key Degradation Pathways for Benzotriazoles
| Pathway | Description | Example Product(s) |
| Oxidation | Addition of oxygen or removal of hydrogen | This compound (from 5-Me-BTA) nih.gov |
| Hydroxylation | Addition of a hydroxyl group | 4- and 5-hydroxy-1H-benzotriazole (from 1H-benzotriazole) nih.gov |
| Alkylation | Addition of an alkyl group | Tentatively identified for benzotriazoles nih.gov |
| Ring Opening | Cleavage of the aromatic or triazole ring | Degradation products from benzotriazole rsc.org |
Mineralization Pathways leading to Nontoxic End Products (e.g., CO2)
The ultimate goal of biodegradation is the complete mineralization of an organic contaminant to simple inorganic compounds such as carbon dioxide (CO₂), water, and mineral salts. Research has shown that complete mineralization of 5-Me-BTA can be achieved by enrichment cultures developed from activated sludge. researchgate.net This suggests that pathways exist for the entire molecule, including the benzotriazole ring structure, to be broken down and utilized by microorganisms. However, some studies indicate that benzotriazole itself is not significantly mineralized under certain conditions, such as UV irradiation, but is instead transformed into other organic compounds like aniline (B41778) and phenazine. nih.gov The complete mineralization of the more persistent this compound to CO₂ in typical environmental systems remains an area for further investigation.
Comparative Biodegradation Potential with Other Benzotriazole Derivatives
The biodegradation potential of benzotriazole derivatives is significantly influenced by the nature and position of substituents on the benzene ring. Research indicates that carboxylated benzotriazoles are more amenable to biodegradation than their methylated counterparts. colorado.edu Specifically, the replacement of a methyl group with a carboxylic acid group at either the 4- or 5-position has been shown to enhance the molecule's susceptibility to microbial degradation. colorado.edu
Studies comparing 4-carboxy-1H-benzotriazole (4-CBT) and 5-carboxy-1H-benzotriazole (5-CBT), also known as this compound, found that 5-CBT was more readily degraded. colorado.edu The difference in degradation rates is attributed to steric hindrance; the carboxyl group in the 4-position is closer to the triazole ring's azo bond, which may impede enzymatic interactions necessary for breakdown. colorado.edu In contrast, the less hindered 5-position allows for more effective microbial action.
Radiotracer studies have confirmed that microbial consortia can completely mineralize high concentrations (25 mg/L) of this compound into non-toxic products like carbon dioxide (CO₂), even in cultures not previously exposed to the compound. colorado.edu This suggests that carboxylated derivatives like this compound could be considered as more environmentally benign alternatives to methylated benzotriazoles, potentially lowering environmental exposure and ecological risks. colorado.edu
Table 1: Mineralization of Benzotriazole Derivatives by Microbial Consortia This interactive table summarizes the recovery of carbon-14 (B1195169) (¹⁴C) from different benzotriazole derivatives after incubation with microbial cultures, indicating the extent of mineralization to CO₂.
| Compound | Culture Type | ¹⁴C-CO₂ Recovery (%) | Soluble ¹⁴C Recovery (%) | Biomass ¹⁴C Recovery (%) | Total ¹⁴C Recovery (%) |
|---|---|---|---|---|---|
| [¹⁴C] 5-methyl-1H-benzotriazole | Soil Enrichment | 65 ± 3.3 | 11 ± 0.4 | 18 ± 2.8 | 94 ± 6.5 |
| [¹⁴C] 4-carboxy-1H-benzotriazole | Activated Sludge | 58 ± 1.2 | 17 ± 0.1 | 15 ± 0.6 | 90 ± 0.6 |
| [¹⁴C] this compound | Activated Sludge | 57 ± 1.5 | 16 ± 0.1 | 14 ± 1.9 | 87 ± 0.4 |
Data sourced from studies on acclimated and non-acclimated cultures. colorado.edu
Environmental Relevance of Biotransformation Products in Aquatic Environments
This compound is not only introduced into the environment as a primary substance but is also a significant biotransformation product of other benzotriazole compounds. Specifically, it is a major metabolite resulting from the aerobic biodegradation of 5-methyl-1H-benzotriazole in activated sludge. acs.orgnih.govresearchgate.net The detection of this compound in wastewater effluents confirms its formation during wastewater treatment processes and its subsequent release into aquatic ecosystems, establishing its environmental relevance. acs.orgnih.govresearchgate.net
Assessment of Environmental Persistence
Assessing the environmental persistence of complex chemical compounds like benzotriazoles presents significant challenges. Standard simulation tests for biodegradation are not always available or may not provide a complete picture of a substance's fate in the environment. researchgate.netnih.govnih.gov This data gap necessitates the use of alternative assessment strategies to reliably determine persistence and identify substances of very high concern (SVHC) as defined under regulatory frameworks like the European REACH Regulation. researchgate.netnih.gov
In the context of benzotriazoles, a WoE approach would involve:
Analyzing various information sources: This includes results from screening-level biodegradation tests, data from quantitative structure-activity relationship (QSAR) models, findings from monitoring studies in different environmental compartments, and read-across from structurally similar chemicals. researchgate.netnih.gov
Evaluating individual uncertainties: Each piece of evidence is analyzed for its reliability and limitations. nih.govnih.gov
A significant hurdle in assessing the environmental fate of benzotriazoles is the inherent stability of the triazole moiety. The triazole ring structure is known to be difficult to degrade biologically, which contributes to the persistence of the entire molecule. nih.gov
This challenge is compounded by limitations in predictive models. Quantitative structure-activity relationship (QSAR) models, which are often used to estimate biodegradability, may not be reliable for this class of compounds. The reason is that the triazole group itself is often not well-represented in the model's training data. nih.gov This can lead to an underestimation of the compound's persistence, as the model may not adequately account for the inhibitory effect of the stable triazole ring on biological degradation. nih.gov The degradation process can involve complex pathways such as the opening of the triazole ring, a step that requires specific enzymatic capabilities. rsc.org Therefore, predictions of biodegradability for triazole-containing compounds must be interpreted with caution, and a WoE approach that includes empirical data is essential for accurate environmental assessment. nih.gov
Future Research Directions and Emerging Applications
Design and Synthesis of Advanced Receptor Agonists and Modulators
The scaffold of benzotriazole-5-carboxylic acid is being actively explored for the creation of sophisticated receptor agonists and modulators. Researchers are leveraging its structure to design compounds with high selectivity and potency for various biological targets.
A notable area of investigation involves G-protein-coupled receptors (GPCRs). For instance, 1-alkyl-benzotriazole-5-carboxylic acids have been identified as highly selective agonists for the human orphan G-protein-coupled receptor GPR109b. ul.ie This selectivity is significant as these compounds show no activity at the closely related high-affinity niacin receptor, GPR109a. ul.ie The basis for this selectivity is attributed to differences in the amino acid sequence near the ligand-binding site, which allows GPR109b to accommodate larger ligands. ul.ie A series of 1-substituted benzotriazole-5-carboxylic acids, developed from a high-throughput screening hit, have demonstrated agonist activity for GPR109b, with most showing pEC50 values between 6 and 7 in a whole-cell cAMP assay. nih.gov
Furthermore, derivatives of this compound have been synthesized and assessed for their potential as retinoid X receptor (RXR) partial agonists. researchgate.net One such derivative, 1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)-1H-benzotriazole-5-carboxylic acid (CBt-PMN), has shown promise as an antidiabetic agent in animal models with reduced side effects compared to full RXR agonists. researchgate.net Structure-activity relationship studies on these derivatives are helping to elucidate the mechanisms behind their partial agonism and to design new compounds with enhanced potency. researchgate.net
The following table summarizes the activity of selected this compound derivatives as receptor agonists.
| Compound Class | Target Receptor | Observed Activity | Reference |
| 1-Alkyl-benzotriazole-5-carboxylic acids | GPR109b | Selective Agonist | ul.ie |
| 1-Substituted benzotriazole-5-carboxylic acids | GPR109b | Agonist | nih.gov |
| 1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)-1H-benzotriazole-5-carboxylic acid (CBt-PMN) | RXR | Partial Agonist | researchgate.net |
Development of Novel Catalytic Systems Utilizing this compound and its Derivatives
This compound and its derivatives are proving to be valuable components in the development of advanced catalytic systems. Their ability to be incorporated into various support materials and to coordinate with metal centers opens up new avenues for catalysis.
One promising approach is the use of polymer-supported benzotriazoles as catalysts. researchgate.netumich.edunih.gov For example, this compound has been linked to Wang and Merrifield resins, as well as (monomethoxy)poly(ethylene glycol), to create catalysts for the synthesis of tetrahydroquinolines. researchgate.netumich.edunih.gov These polymer-supported catalysts facilitate the reaction and can be easily recovered and reused without a significant loss of activity, offering a more sustainable and efficient synthetic methodology. researchgate.net
In the realm of electrocatalysis, metal-organic frameworks (MOFs) constructed with benzotriazole-5-carboxylate as a ligand are showing significant potential. A trimetallic MOF, Co₂.₃₆Fe₀.₁₉Ni₀.₄₅-btca, has been developed as an efficient catalyst for the oxygen evolution reaction (OER). rsc.org This material exhibits a low overpotential and a small Tafel slope, and its enhanced catalytic performance is attributed to the synergistic effects between the unsaturated coordinated metal sites (Co, Fe, and Ni). rsc.org
Fabrication of Next-Generation Materials (e.g., Polymer-Supported Ligands, Functional Graphene Oxide Composites)
The unique properties of this compound are being harnessed to create next-generation materials with tailored functionalities. These materials have potential applications in areas ranging from catalysis to environmental remediation.
As previously mentioned, polymer-supported ligands derived from this compound are being developed for use as recyclable catalysts. researchgate.netumich.edunih.gov These materials combine the catalytic activity of the benzotriazole (B28993) moiety with the practical advantages of a solid support.
Another exciting area of research is the development of functional graphene oxide composites. Benzotriazole can be used to modify graphene oxide, creating a material with enhanced properties for specific applications. researchgate.net For instance, benzotriazole-modified graphene oxide has been investigated for its potential in self-healing anticorrosion coatings. researchgate.net The benzotriazole acts as a corrosion inhibitor, while the graphene oxide provides a superior barrier. researchgate.net
Metallogels are another class of next-generation materials being fabricated with this compound. A metallogel assembled from Cu(II) and this compound has been shown to be effective for the selective adsorption of anionic dyes, demonstrating its potential for use in water treatment applications. acs.orgacs.org
Strategic Target Identification and Covalent Inhibitor Development in Medicinal Chemistry
In the field of medicinal chemistry, this compound and its derivatives are being investigated for their potential as inhibitors of key biological targets. A particularly promising area is the development of covalent inhibitors.
Benzotriazole esters have been identified as mechanism-based inactivators of the SARS-CoV 3CL protease, a critical enzyme in the life cycle of the virus. nih.gov These compounds act as covalent inhibitors, forming a stable bond with the active site cysteine residue of the protease. nih.gov One of the most potent of these inhibitors demonstrated a Kᵢ of 7.5 nM. nih.gov The development of such covalent inhibitors represents a strategic approach to designing antiviral agents with high potency and prolonged duration of action. Further research is focused on synthesizing noncovalent inhibitors by replacing the ester oxygen with a carbon, based on the benzotriazole ester scaffold. nih.gov
The ability of the this compound core to interact with biological targets through hydrogen bonding and π-π stacking interactions makes it a valuable scaffold for the design of a wide range of inhibitors.
Broadening the Exploration of Biological Activities and Therapeutic Potential
The therapeutic potential of this compound and its derivatives extends beyond their use as receptor modulators and enzyme inhibitors. Researchers are actively exploring a broad spectrum of biological activities for these compounds.
Derivatives of benzotriazole have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. acs.orgresearchgate.net Some derivatives have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The introduction of certain substituents on the benzotriazole ring can enhance this antimicrobial potency. acs.org
In addition to their antibacterial properties, benzotriazole derivatives have been investigated for their anticancer potential. acs.orgresearchgate.net Studies have indicated that these compounds can inhibit the proliferation of cancer cells through various mechanisms. acs.org The benzothiazole (B30560) analogue of this compound has also shown anticancer activity by inducing apoptosis in cancer cells. researchgate.net
The diverse biological activities of benzotriazole derivatives are summarized in the table below.
| Biological Activity | Target/Mechanism | Reference |
| Antimicrobial | Inhibition of bacterial enzymes like DNA gyrase | researchgate.net |
| Anticancer | Inhibition of cancer cell proliferation, induction of apoptosis | acs.orgresearchgate.net |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) pathways | nih.gov |
| Antiviral | Inhibition of viral proteases | nih.gov |
Integration into Positron Emission Tomography (PET) Imaging Tracers
While direct applications of this compound in Positron Emission Tomography (PET) imaging are still emerging, the benzotriazole scaffold holds promise for the development of novel PET tracers. The synthesis of radiolabeled analogues of biologically active molecules is a key strategy in this field.
For example, carbon-11 (B1219553) and fluorine-18 (B77423) labeled benzoxazole (B165842) and benzimidazole (B57391) derivatives have been successfully synthesized as potential PET radioligands for imaging the 5-HT₃ receptor and for tumor imaging, respectively. nih.gov These studies demonstrate the feasibility of incorporating positron-emitting radionuclides into heterocyclic structures that are structurally related to benzotriazole.
Future research could focus on developing synthetic methods to label this compound and its derivatives with isotopes such as carbon-11 or fluorine-18. Given the known biological targets of benzotriazole derivatives, such as the GPR109b receptor, these radiotracers could be valuable tools for in vivo imaging and for studying the distribution and pharmacology of these targets in health and disease. A particularly promising candidate for PET tumor imaging is a fluorine-18 labeled benzimidazole derivative which has shown a high tumor-to-brain uptake ratio in animal models. nih.gov
Investigation of In Situ Phase Transformations and Morphology Evolution in MOFs for Enhanced Catalytic Performance
The use of this compound in the construction of Metal-Organic Frameworks (MOFs) is a rapidly developing area of research, with a focus on understanding and controlling their dynamic behavior to enhance their functional properties.
A flexible MOF, [Zn₃(OH)₂(btca)₂] (where H₂btca is 1H-benzotriazole-5-carboxylic acid), has been shown to undergo a water-induced phase transformation. ul.ie This material exhibits a two-step water vapor sorption isotherm, which is associated with these phase transformations. ul.ie The ability to undergo such transformations in response to external stimuli is a key property for applications such as gas storage and separation.
Furthermore, the morphology of MOFs plays a critical role in their catalytic performance. While not specifically focused on this compound, research has demonstrated that the morphology of MOFs can be controlled by using additives during their synthesis. umich.edu This approach allows for the creation of non-cubic crystal morphologies with improved packing densities, which can be advantageous for applications in gas storage and catalysis. umich.edu Future research will likely focus on applying these morphology-engineering strategies to MOFs constructed from this compound to optimize their catalytic activity and other functional properties. The diversity in the coordination modes of the benzotriazole-5-carboxylate ligand also contributes to the formation of MOFs with varied dimensional structures, from 2D layers to 3D frameworks with nanotubular networks. acs.org
Q & A
Q. What are the common synthetic routes for Benzotriazole-5-carboxylic acid, and how can reaction conditions be optimized?
this compound is typically synthesized via cyclization of precursor amines or through functionalization of benzotriazole cores. For example, ribosylation of benzotriazole derivatives with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose under anhydrous conditions yields nucleoside analogues, followed by deprotection using sodium metal in dry methanol . Optimization involves controlling stoichiometry, temperature (e.g., reflux in THF), and inert atmospheres to minimize side reactions.
Q. How can researchers confirm the identity and purity of this compound?
- Spectral Analysis : Use -NMR and -NMR to verify structural motifs (e.g., carboxylic proton at δ ~12 ppm, benzotriazole aromatic signals).
- Chromatography : HPLC or TLC with UV detection (λ = 254 nm) to assess purity (>95% as per commercial standards) .
- CAS and Molecular Formula : Cross-reference CAS 23814-12-2 and molecular formula (MW: 163.13 g/mol) .
Q. What purification methods are effective for this compound?
| Method | Conditions | Yield/Purity |
|---|---|---|
| Recrystallization | Solvent: Ethanol/water mixture | Purity >97% |
| Column Chromatography | Silica gel, eluent: Dichloromethane:MeOH (9:1) | >90% recovery |
Q. What are the storage and stability considerations for this compound?
Store as a solid at room temperature in airtight, light-protected containers. Avoid prolonged exposure to moisture or strong oxidizers, as heating may lead to explosive decomposition .
Advanced Research Questions
Q. How is this compound utilized in advanced analytical techniques like Gel Permeation Chromatography (GPC)?
It serves as a UV-absorbing agent ( = 254 nm) in GPC to monitor oligomer separation. Prepare a 10 mg/mL solution in dry THF and calibrate detectors (e.g., Visocotek TDA302) for accurate molecular weight distribution analysis .
Q. How should researchers address contradictions in reported synthetic yields for nucleoside derivatives?
Discrepancies (e.g., moderate yields of 40–60% in nucleoside deprotection ) may arise from:
- Anomeric Mixtures : Incomplete separation of β/α-anomers during ribosylation.
- Reaction Quenching : Premature stopping before equilibrium. Validate via -NMR anomeric proton analysis (δ 5.5–6.5 ppm) and optimize reaction time .
Q. What are the stability profiles of this compound under reactive conditions?
Q. What role does this compound play in nucleoside derivatization for drug discovery?
It acts as a heterocyclic scaffold for synthesizing antiviral or anticancer nucleosides. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
